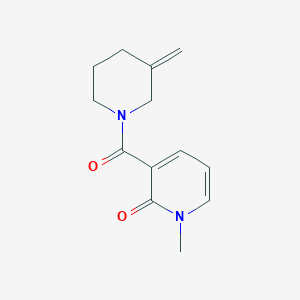

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-(3-methylidenepiperidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10-5-3-8-15(9-10)13(17)11-6-4-7-14(2)12(11)16/h4,6-7H,1,3,5,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWODDXIIFZBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the methylidene group via alkylation or condensation reactions.

- Coupling of the piperidine derivative with a pyridinone precursor under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the production of materials with specific properties or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with six analogues sharing the dihydropyridinone core or related pharmacophores.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Dihydropyridinone Derivatives

Key Observations

Substituent Diversity: The target compound’s methylidenepiperidine carbonyl group distinguishes it from simpler analogues (e.g., 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one) and may enhance binding to enzymes or receptors requiring hydrophobic pockets . Halogenated derivatives (e.g., 3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one) leverage electronegative substituents for improved target affinity and metabolic stability .

Spirocyclic derivatives (e.g., the isobenzofuran-piperidine compound) offer 3D complexity, a desirable trait in CNS drug discovery .

Functional Group Impact: Oxadiazole in 4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one facilitates hydrogen bonding, a feature absent in the target compound but critical for kinase inhibition .

Synthetic Considerations: Alkylation strategies, as described for quinazolinediones in , may apply to the synthesis of dihydropyridinone derivatives, where substituent introduction modulates bioactivity .

Biological Activity

The compound 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Androgen Receptors : Preliminary studies suggest that the compound may act as an androgen receptor modulator, potentially influencing pathways related to androgen-dependent conditions .

- Neurotransmitter Systems : The presence of a piperidine moiety indicates potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition.

Anticancer Properties

Recent research has indicated that compounds similar to 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one exhibit significant anticancer activity. For instance:

- Case Study : A study evaluated the cytotoxic effects of this class of compounds on various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in prostate cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in inflammatory diseases .

Data Summary

Case Study 1: Anticancer Activity

In a controlled study involving prostate cancer cell lines, treatment with 1-Methyl-3-(3-methylidenepiperidine-1-carbonyl)-1,2-dihydropyridin-2-one resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses. Macrophages treated with the compound showed decreased levels of TNF-alpha and IL-6, indicating its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.